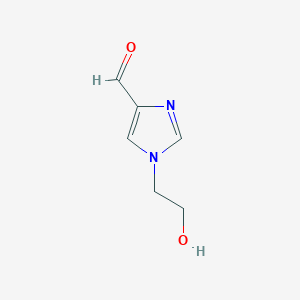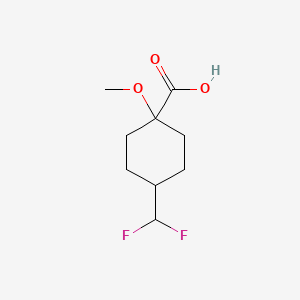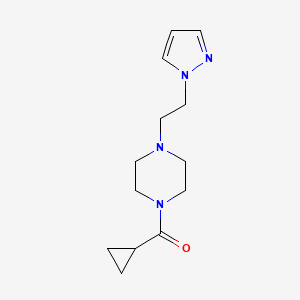![molecular formula C19H14ClN3O B2873754 5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358922-16-3](/img/structure/B2873754.png)
5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
カタログ番号:
B2873754
CAS番号:
1358922-16-3
分子量:
335.79
InChIキー:
PEVKYDCRTKXQSX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information on where it’s found or produced, and its uses .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may also include yield, purity, and any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, density, and spectral properties .科学的研究の応用
Synthesis and Biological Activity
- A study demonstrated the synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, including the discovery of compounds capable of inducing apoptosis in lung cancer cells, specifically targeting H322 cells with a mutated p53 gene. This highlights the compound's role in cancer research and potential therapeutic applications (Hong-Shui Lv et al., 2012).
- Another study focused on the synthesis, annulation, and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-а]pyrazines, leading to the formation of derivatives with potential as chemical probes or therapeutic agents due to their diverse biological activities (N. M. Tsizorik et al., 2018).
Antimycobacterial and Anticancer Properties
- Research on 5-Chloro-N-phenylpyrazine-2-carboxamides showed significant in vitro activity against Mycobacterium tuberculosis, with some derivatives demonstrating a broad spectrum of antimycobacterial activity. This suggests the compound's potential use in developing new antimycobacterial agents (J. Zítko et al., 2013).
- Glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines derivatives were synthesized and showed inhibition of proliferation of MCF-7 human breast cancer cells, indicating the compound's relevance in anticancer research (K. Atta et al., 2019).
Antibacterial and Antifungal Activities
- New Pyrazoline and Pyrazole derivatives, including those related to 5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, have been investigated for their antibacterial and antifungal activities, showing promising results against various pathogens. This area of research suggests potential applications in developing new antimicrobial agents (S. Y. Hassan, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-16-9-5-4-8-15(16)13-22-10-11-23-18(19(22)24)12-17(21-23)14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVKYDCRTKXQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2-Hydroxyethyl)imidazole-4-carbaldehyde
Cat. No.: B2873671
CAS No.: 1692189-84-6
Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-...
Cat. No.: B2873673
CAS No.: 83281-06-5
(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone
Cat. No.: B2873675
CAS No.: 64302-24-5
6-Ethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
Cat. No.: B2873676
CAS No.: 2415553-81-8

![Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate](/img/structure/B2873673.png)


![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/structure/B2873677.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea](/img/structure/B2873678.png)
![N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2873681.png)
![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)



![4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B2873692.png)

![1-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2873694.png)
